molecular formula C15H18O3 B173626 Ethyl 4-oxo-1-phenylcyclohexanecarboxylate CAS No. 108299-25-8

Ethyl 4-oxo-1-phenylcyclohexanecarboxylate

Cat. No.: B173626
CAS No.: 108299-25-8
M. Wt: 246.3 g/mol
InChI Key: SYBVWVIZANWJOR-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1-phenylcyclohexanecarboxylate is an organic compound with the molecular formula C15H18O3. It is a derivative of cyclohexane, featuring a phenyl group, an ester functional group, and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate typically involves the esterification of 4-oxo-1-phenylcyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-oxo-1-phenylcyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ketone and ester functional groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites .

Comparison with Similar Compounds

    Ethyl 4-oxocyclohexanecarboxylate: Similar in structure but lacks the phenyl group.

    Methyl 4-oxo-1-phenylcyclohexanecarboxylate: Similar but with a methyl ester instead of an ethyl ester.

    4-oxo-1-phenylcyclohexanecarboxylic acid: The acid form of the compound.

Uniqueness: this compound is unique due to the presence of both a phenyl group and an ester functional group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

ethyl 4-oxo-1-phenylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-18-14(17)15(10-8-13(16)9-11-15)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBVWVIZANWJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327146
Record name Ethyl 4-oxo-1-phenylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108299-25-8
Record name Ethyl 4-oxo-1-phenylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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